molecular formula C10H20N2O B13189642 N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

Cat. No.: B13189642
M. Wt: 184.28 g/mol
InChI Key: OQLDFAIZJVJDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes a cyclopentane ring and an amino group, making it a valuable subject for chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • Cyclopentanecarbonitrile

Uniqueness

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is unique due to its specific structure, which includes a cyclopentane ring and an amino group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C10H20N2O/c1-10(2,7-11)12-9(13)8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13)

InChI Key

OQLDFAIZJVJDMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C1CCCC1

Origin of Product

United States

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